trans-2-Vinyl-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Vinyl-1,3-dioxolane-4-methanol: is an organic compound characterized by the presence of a vinyl group, a 1,3-dioxolane ring, and a methanol group. Its molecular formula is C₆H₁₀O₃ and it has a molecular weight of approximately 130.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Vinyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of this compound often involves the continuous pumping of a reaction mixture containing acrolein, ethylene glycol, and other components at controlled temperatures . The process ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-2-Vinyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Substitution: The vinyl group can participate in substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and other strong oxidizing agents.
Reduction: H₂/Ni, H₂/Rh, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: trans-2-Vinyl-1,3-dioxolane-4-methanol is used as a building block in organic synthesis, particularly in the formation of cyclic acetals and ketals . It serves as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups .
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules .
Industry: The compound is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and chemical resistance .
Mechanism of Action
The mechanism of action of trans-2-Vinyl-1,3-dioxolane-4-methanol involves its ability to form stable cyclic structures with carbonyl compounds . This stability is due to the formation of acetal or ketal linkages, which are resistant to hydrolysis under neutral conditions . The compound can also participate in radical chain processes, enabling site-specific additions to various substrates .
Comparison with Similar Compounds
- 2-Vinyl-1,3-dioxolane
- 1,3-Dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Comparison: trans-2-Vinyl-1,3-dioxolane-4-methanol is unique due to the presence of both a vinyl group and a methanol group attached to the 1,3-dioxolane ring . This combination of functional groups imparts distinct reactivity and stability compared to similar compounds . For instance, 2-Vinyl-1,3-dioxolane lacks the methanol group, which affects its solubility and reactivity .
Biological Activity
Introduction
Trans-2-vinyl-1,3-dioxolane-4-methanol is a compound belonging to the class of dioxolanes, which are cyclic ethers with potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its reactivity and biological effects. The presence of the dioxolane ring provides stability while allowing for various functional group modifications that can enhance its biological activity.
Chemical Formula
- Molecular Formula: C₄H₈O₃
- CAS Number: 21618
Antimicrobial Properties
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activity. A study highlighted the synthesis and biological evaluation of several dioxolane derivatives, showing promising results against various bacterial strains.
Compound | Activity | MIC (µg/mL) | Target Organisms |
---|---|---|---|
Dioxolane 1 | Excellent | 625–1250 | Staphylococcus aureus |
Dioxolane 4 | Perfect | 625 | Enterococcus faecalis |
Dioxolane 6 | Significant | - | Pseudomonas aeruginosa |
Dioxolane 7 | Moderate | - | Candida albicans |
The study found that most tested compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while also demonstrating antifungal properties against Candida albicans .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Wall Synthesis: Similar to other dioxolanes, it may disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Metabolic Pathways: The compound can affect metabolic pathways by interacting with enzymes critical for cellular function.
- Oxidative Stress Induction: It may induce oxidative stress in microbial cells, leading to damage and eventual cell death .
Study on Antibacterial Activity
A comprehensive study conducted on the antibacterial efficacy of various dioxolane derivatives included this compound. The results indicated that this compound exhibited notable activity against specific strains of bacteria:
- Tested Strains:
- Staphylococcus aureus
- Escherichia coli
The results demonstrated that at certain concentrations, this compound effectively inhibited bacterial growth .
Photochemical Reactivity
In another research effort focusing on photochemical reactions involving dioxolanes, it was observed that trans-2-vinyl-1,3-dioxolane derivatives could be converted into more reactive forms under visible light irradiation. This transformation could potentially enhance their biological activity by increasing their reactivity towards microbial targets .
Properties
IUPAC Name |
[(2S,4S)-2-ethenyl-1,3-dioxolan-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUXGPDSZGZAJ-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC(O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1OC[C@@H](O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-27-9 |
Source
|
Record name | trans-2-vinyl-1,3-dioxolane-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.